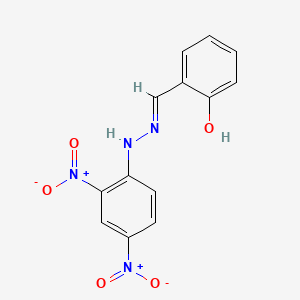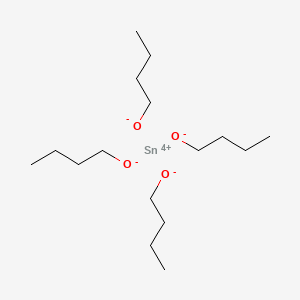
STRONTIUM PEROXIDE OCTAHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium peroxide octahydrate is an inorganic compound with the chemical formula SrO₂·8H₂O. It exists in both anhydrous and hydrated forms, with the octahydrate form being a white solid. This compound is known for its oxidizing properties and is used in various applications, including pyrotechnics and as an antiseptic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium peroxide octahydrate can be synthesized by reacting strontium hydroxide solution with hydrogen peroxide or sodium peroxide. The reaction typically occurs at room temperature, and the product is then crystallized to obtain the octahydrate form .
Industrial Production Methods: In industrial settings, strontium peroxide is produced by passing oxygen over heated strontium oxide. This method is efficient and yields a high-purity product. The compound can also be obtained by recrystallizing crude strontium hydroxide octahydrate at specific temperatures to achieve high-purity granular crystals .
Analyse Chemischer Reaktionen
Types of Reactions: Strontium peroxide octahydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Upon heating, it decomposes to strontium oxide and oxygen.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and sodium peroxide.
Decomposition Reactions: Heating in the absence of oxygen leads to the decomposition of strontium peroxide to strontium oxide and oxygen.
Major Products Formed:
Oxidation Reactions: The major products are typically oxides of the substances being oxidized.
Decomposition Reactions: The primary products are strontium oxide and oxygen.
Wissenschaftliche Forschungsanwendungen
Strontium peroxide octahydrate has several scientific research applications:
Wirkmechanismus
The mechanism of action of strontium peroxide octahydrate involves the generation of reactive oxygen species (ROS). These ROS are crucial for various applications, including the degradation of environmental pollutants and promoting bone regeneration. The compound releases strontium ions and oxygen upon exposure to water, which stimulates the proliferation of osteoblasts and suppresses the formation of osteoclasts .
Vergleich Mit ähnlichen Verbindungen
Barium Peroxide (BaO₂): Similar to strontium peroxide, barium peroxide is also an oxidizing agent used in pyrotechnics and as a bleaching agent.
Calcium Peroxide (CaO₂): Another similar compound, calcium peroxide, is used in environmental applications for soil remediation and as an oxygen source in aquaculture.
Uniqueness: Strontium peroxide octahydrate is unique due to its specific applications in bone tissue engineering and its ability to generate oxygen in situ. This property makes it particularly valuable in medical and environmental applications .
Eigenschaften
CAS-Nummer |
12143-24-7 |
|---|---|
Molekularformel |
H16O10Sr |
Molekulargewicht |
263.74 |
Synonyme |
STRONTIUM PEROXIDE OCTAHYDRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







